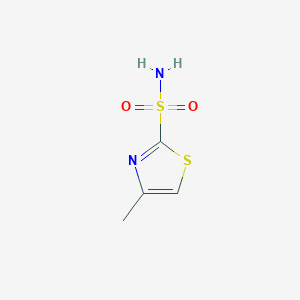

2-Thiazolesulfonamide,4-methyl-(9CI)

Descripción

Propiedades

IUPAC Name |

4-methyl-1,3-thiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWDXZKRDDSTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901239 | |

| Record name | NoName_331 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antimicrobial Activity

- Mechanism of Action: 2-Thiazolesulfonamide derivatives exhibit antimicrobial properties by inhibiting the growth of various bacteria and fungi. The sulfonamide group is known to interfere with bacterial folate synthesis.

- Case Study: A study demonstrated that certain thiazolesulfonamides showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibiotic agents.

-

Antiviral Properties

- Research Findings: Research has indicated that thiazolesulfonamides can inhibit viral replication. For instance, compounds similar to 2-Thiazolesulfonamide have been evaluated for their efficacy against HIV protease enzymes.

- Case Study: A patent (CA 2168757) describes substituted tetronic acids related to thiazolesulfonamides that inhibit HIV protease, suggesting their potential in treating HIV-related diseases .

-

Cancer Research

- Mechanism of Action: Thiazoles are being investigated for their role in cancer treatment due to their ability to induce apoptosis in cancer cells.

- Case Study: In vitro studies have shown that derivatives of thiazolesulfonamides can inhibit tumor cell growth by disrupting cellular signaling pathways involved in proliferation.

-

Enzyme Inhibition

- Applications in Biochemistry: The compound is studied for its ability to inhibit specific enzymes, including carbonic anhydrases and proteases.

- Research Findings: Thiazolesulfonamides have been shown to act as effective inhibitors of carbonic anhydrase, which is crucial for various physiological processes.

Data Table: Summary of Applications

Comparación Con Compuestos Similares

Chemical Identity :

- CAS No.: 113411-23-7

- Molecular Formula : C₄H₆N₂O₂S₂

- Molecular Weight : 178.233 g/mol

- Synonyms: 4-Methyl-1,3-thiazole-2-sulfonamide; 2-Thiazolesulfonamide,4-methyl-.

Physicochemical Properties :

- Density : 1.5±0.1 g/cm³

- Boiling Point : 375.1±35.0 °C (predicted)

- pKa : 9.16±0.60 (predicted)

- Refractive Index : 1.593

- LogP : 0.09 (indicating moderate lipophilicity).

The compound features a thiazole ring substituted with a sulfonamide (-SO₂NH₂) group at position 2 and a methyl (-CH₃) group at position 3.

Comparison with Structurally Similar Compounds

5-Thiazolesulfonamide,2-amino-4-methyl-(9CI)

- CAS No.: 187230-38-2

- Formula : C₄H₇N₃O₂S₂

- Molecular Weight : 193.25 g/mol

- Key Differences: An amino (-NH₂) group replaces the hydrogen at position 2 of the thiazole ring. Higher Boiling Point: 466.5±47.0 °C (vs. 375.1±35.0 °C for 2-Thiazolesulfonamide,4-methyl-), likely due to increased hydrogen bonding from the amino group. Density: 1.615±0.06 g/cm³ (slightly higher than 1.5±0.1 g/cm³). pKa: 9.41±0.60 (more basic than 2-Thiazolesulfonamide,4-methyl-).

4-Thiazolecarbothioamide,2-methyl-(9CI)

- CAS No.: 67288-82-6

- Formula : C₅H₇N₃S₂

- Molecular Weight : 173.26 g/mol

- Key Differences :

4-Thiazolemethanol,2-ethynyl-(9CI)

- CAS No.: 153028-00-3

- Formula: C₆H₅NOS

- Molecular Weight : 139.18 g/mol

- Key Differences: Ethynyl (-C≡CH) substituent at position 2 and a hydroxymethyl (-CH₂OH) group at position 4. Lower Molecular Weight: 139.18 g/mol vs. 178.23 g/mol for 2-Thiazolesulfonamide,4-methyl-.

4H-1,3,4-Thiadiazine-6-carboxylicacid,2-amino-5-methyl-,ethylester(9CI)

- CAS No.: 114514-89-5

- Formula : C₇H₁₁N₃O₂S

- Molecular Weight : 201.25 g/mol

- Key Differences: Six-Membered Thiadiazine Ring: Contrasts with the five-membered thiazole ring, offering different conformational flexibility.

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa | Key Functional Groups |

|---|---|---|---|---|---|---|---|

| 2-Thiazolesulfonamide,4-methyl-(9CI) | 113411-23-7 | C₄H₆N₂O₂S₂ | 178.23 | 375.1±35.0 | 1.5±0.1 | 9.16 | Sulfonamide, Methyl |

| 5-Thiazolesulfonamide,2-amino-4-methyl-(9CI) | 187230-38-2 | C₄H₇N₃O₂S₂ | 193.25 | 466.5±47.0 | 1.615±0.06 | 9.41 | Sulfonamide, Amino, Methyl |

| 4-Thiazolecarbothioamide,2-methyl-(9CI) | 67288-82-6 | C₅H₇N₃S₂ | 173.26 | N/A | N/A | ~10–11* | Carbothioamide, Methyl |

| 4-Thiazolemethanol,2-ethynyl-(9CI) | 153028-00-3 | C₆H₅NOS | 139.18 | N/A | N/A | N/A | Ethynyl, Hydroxymethyl |

| 4H-1,3,4-Thiadiazine-6-carboxylicacid,2-amino-5-methyl-,ethylester(9CI) | 114514-89-5 | C₇H₁₁N₃O₂S | 201.25 | N/A | N/A | N/A | Thiadiazine, Amino, Ester, Methyl |

*Predicted based on structural analogs.

Key Research Findings

Métodos De Preparación

Reaction Conditions

-

Substrate : 2-Amino-4-methylthiazole (hypothetical precursor).

-

Sulfonylating Agent : Benzenesulfonyl chloride or derivatives.

-

Base : Sodium acetate (2 equiv.) in aqueous medium.

-

Temperature : 80–85°C.

-

Reaction Time : 4–8 hours.

Example Protocol

-

Dissolve sodium acetate (2.71 g, 19.96 mmol) in distilled water (15 mL).

-

Add 2-amino-4-methylthiazole (1 g, 9.98 mmol) and benzenesulfonyl chloride (1.93 g, 10.98 mmol).

-

Heat at 80–85°C with stirring until completion (monitored via TLC, hexane:ethyl acetate 2:1).

-

Isolate the product by filtration and recrystallize from ethanol.

Alternative Route: Functionalization of Preformed Thiazole Cores

Patent literature describes oxidation and functionalization strategies for 4-methylthiazole derivatives, which could be adapted:

Step 1: Synthesis of 4-Methylthiazole-5-carbaldehyde

-

React 4-methyl-5-hydroxymethylthiazole with sodium hypochlorite and TEMPO catalyst in dichloromethane.

Analytical Characterization

Key spectroscopic data for 2-Thiazolesulfonamide,4-methyl-(9CI) and analogs include:

Optimization and Scalability

Solvent and Base Selection

Yield Enhancement

-

Stoichiometry : Using 1.5 equivalents of sulfonyl chloride improves conversion.

-

Purification : Column chromatography (silica gel, hexane:ethyl acetate) achieves >95% purity.

Industrial Feasibility

Cost Analysis

| Component | Cost per kg | Scale-Up Impact |

|---|---|---|

| Sulfonyl Chlorides | $120–$200 | High due to reagent excess |

| 2-Amino-4-methylthiazole | Not available | Custom synthesis increases cost |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Thiazolesulfonamide,4-methyl-(9CI), and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves cyclization of thioamide precursors or sulfonylation of 4-methylthiazole derivatives. A general procedure includes:

- Step 1 : React 4-methylthiazole with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonyl chloride intermediate.

- Step 2 : Treat the intermediate with ammonia or ammonium hydroxide to yield the sulfonamide.

- Optimization : Control stoichiometry (e.g., 1:1.2 molar ratio of thiazole to chlorosulfonic acid) and reaction time (2–4 hours) to minimize side products. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Characterization : Confirm purity using HPLC (>95%) and assign structure via -NMR (e.g., singlet for methyl group at δ 2.3 ppm, sulfonamide protons at δ 6.8–7.1 ppm) .

Q. Which spectroscopic techniques are critical for characterizing 2-Thiazolesulfonamide,4-methyl-(9CI)?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the methyl group on the thiazole ring appears as a singlet in -NMR, while sulfonamide protons show broad peaks due to hydrogen bonding .

- IR Spectroscopy : Key peaks include S=O stretching (~1350 cm) and N-H bending (~1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (e.g., [M+H] at m/z 179.24 for CHNOS) .

Q. How should 2-Thiazolesulfonamide,4-methyl-(9CI) be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the sulfonamide group. Pre-purge containers with nitrogen to minimize oxidation. Conduct stability assays via periodic HPLC analysis (e.g., every 3 months) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Thiazolesulfonamide,4-methyl-(9CI) analogs?

- Methodological Answer :

- Assay Variability : Compare experimental conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Structural Confounders : Analyze substituent effects using SAR studies. For instance, 2-Amino-4-methylbenzothiazole (CAS 1477-42-5) shows altered bioactivity due to the benzothiazole core versus thiazole .

- Statistical Validation : Apply multivariate analysis to isolate variables (e.g., ANOVA for batch effects) .

Q. What strategies improve the regioselectivity of sulfonamide functionalization in 2-Thiazolesulfonamide derivatives?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the thiazole to direct sulfonylation to the 2-position.

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions, ensuring inert atmospheres to prevent catalyst deactivation .

- Kinetic Control : Optimize reaction temperature (e.g., 50°C for 1 hour) to favor mono-functionalization over di-substitution .

Q. How can computational modeling guide the design of 2-Thiazolesulfonamide,4-methyl-(9CI) analogs with enhanced binding affinity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase). Focus on sulfonamide’s sulfonyl group binding to zinc ions in active sites.

- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes. Analyze RMSD values (<2.0 Å indicates stable binding) .

- QSAR Models : Train models on datasets of thiazole sulfonamides to predict logP and pK values, ensuring drug-likeness (e.g., logP <3) .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for 2-Thiazolesulfonamide,4-methyl-(9CI)?

- Methodological Answer :

- Solvent Polarity : Test solubility in DMSO (high) versus water (low). Discrepancies may stem from incomplete equilibration; use sonication for 30 minutes to ensure saturation .

- pH Effects : Measure solubility at pH 7.4 (physiological) vs. pH 2.0 (gastric). The sulfonamide’s pK (~8.5) affects ionization and solubility .

- Impurity Interference : Quantify residual solvents (e.g., ethyl acetate) via GC-MS, as they can artificially enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.